(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

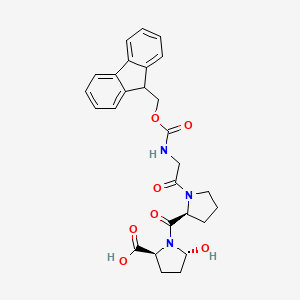

“(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride” is a chemical compound. Based on its nomenclature, it likely contains an amino group (-NH2), a benzyloxy group (Ph-CH2-O-), and a hydrochloride group (-HCl). It’s a stereoisomer, as indicated by the (2R,3R) configuration .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with an amine to introduce the amino group, and a reaction with benzyl chloride to introduce the benzyloxy group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the stereochemistry indicated by the (2R,3R) configuration .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as reactions involving the amino group or the benzyloxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity .Applications De Recherche Scientifique

Enantioselective Hydrogen Transfer Reduction of Ketones : One study used enantiopure β-aminoalcohols, derived from tartaric acid, which includes variants of (2R,3R)-3-amino- and (alkylamino)-1,4-bis(benzyloxy)butan-2-ol. These were used with Ru(II) or Ir(I) complexes as ligands in the asymmetric hydrogen transfer reduction of aryl alkyl ketones, achieving enantiomeric excesses (ee) up to 80% with ruthenium complexes (Aboulaala et al., 2005).

Synthesis of 3-Amino-3-deoxy-L-talose and Derivatives : The compound has been used in the asymmetric synthesis of complex sugars like 3-amino-3-deoxy-L-talose, a process that involves multiple steps including bromination, Baeyer-Villiger oxidation, and alkaline methanolysis (Hünenberger, Allemann, & Vogel, 1994).

Intermediate in Nelfinavir Synthesis : A related compound, (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, has been identified as a central intermediate in the synthesis of Nelfinavir, an effective HIV protease inhibitor. This highlights the role of such compounds in pharmaceutical synthesis (Ikunaka et al., 2002).

Synthesis of Beta-Adrenergic Blocking Agents : Another study discusses the synthesis of threo-1-(aryloxy)-3-(alkylamino)butan-2-ols, which are related to (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride. These compounds were found to be less potent beta-adrenoreceptor antagonists than their propanol counterparts (Tucker, 1981).

Chiral Building Blocks in Organic Synthesis : The compound and its variants are also used as chiral building blocks in organic synthesis. For instance, methioninol was transformed into a chiral thiolane derivative, demonstrating the utility of these compounds in stereospecific reactions (Dehmlow & Westerheide, 1992).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R)-2-amino-3-phenylmethoxybutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10;/h2-6,9,11,13H,7-8,12H2,1H3;1H/t9-,11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLDOTRVZGNKPQ-FOKYBFFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)N)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-Amino-3-phenylmethoxy-1-butanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Butyl-7-ethoxypyrazolo[1,5-a]pyrimidine](/img/structure/B574275.png)